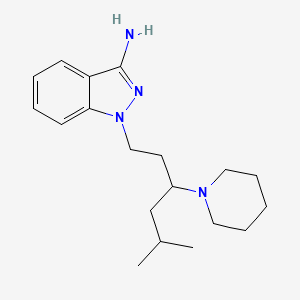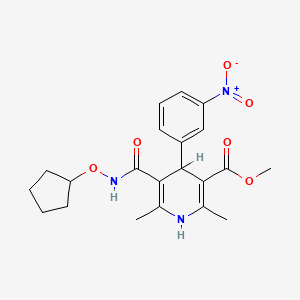
Carbamic acid, (2-(pentyloxy)phenyl)-, 3-((diethylamino)methyl)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl ester, monohydrochloride, (endo,endo)-(+-)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "Carbamic acid, (2-(pentyloxy)phenyl)-, 3-((diethylamino)methyl)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl ester, monohydrochloride, (endo,endo)-(+-)-" is a complex organic molecule with a variety of applications in scientific research and industry. This compound is known for its unique structure and potential usefulness in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves a multi-step synthesis process. Starting with the formation of the carbamic acid derivative, followed by esterification to produce the desired ester compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors, depending on the specific requirements. This allows for the efficient and consistent production of the compound while maintaining quality control standards.
化学反应分析
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: Reactions with oxidizing agents to form oxidized products.
Reduction: Reactions with reducing agents leading to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation reactions might produce hydroxylated derivatives, while reduction reactions could lead to amines or other reduced compounds.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound may be utilized as a probe or reagent to study biochemical pathways and interactions within cells and tissues.
Medicine: Medically, this compound could have potential as a drug candidate, given its ability to interact with specific molecular targets. Further research is needed to determine its efficacy and safety.
Industry: In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical processes.
作用机制
The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. The specific mechanism of action involves binding to these targets, leading to changes in their activity or function. This can result in various biological effects, which are the subject of ongoing research.
相似化合物的比较
Similar Compounds:
Carbamic acid derivatives with different ester groups.
Other bicycloheptane-based esters.
Phenyl-substituted carbamic acids.
Uniqueness: What sets this compound apart is its combination of the bicycloheptane structure with the carbamic acid ester and phenyl group. This unique structural arrangement confers distinct chemical and biological properties, making it a valuable compound for scientific investigation.
属性
CAS 编号 |
149749-96-2 |
|---|---|
分子式 |
C27H45ClN2O3 |
分子量 |
481.1 g/mol |
IUPAC 名称 |
[3-(diethylaminomethyl)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] N-(2-pentoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C27H44N2O3.ClH/c1-7-10-13-18-31-23-15-12-11-14-22(23)28-25(30)32-24-20(19-29(8-2)9-3)21-16-17-27(24,6)26(21,4)5;/h11-12,14-15,20-21,24H,7-10,13,16-19H2,1-6H3,(H,28,30);1H |
InChI 键 |
XDZMZMZPFPJOPZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC1=CC=CC=C1NC(=O)OC2C(C3CCC2(C3(C)C)C)CN(CC)CC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


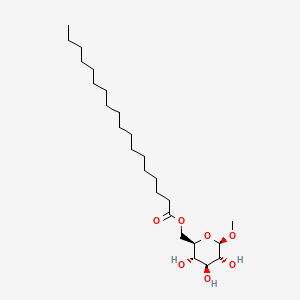

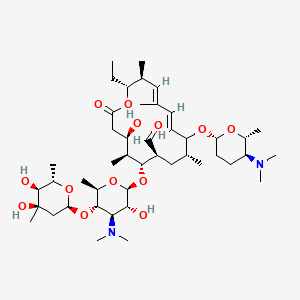
![4-[4-[[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]methyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B15187424.png)
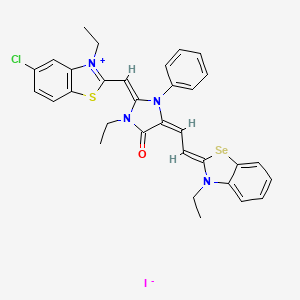
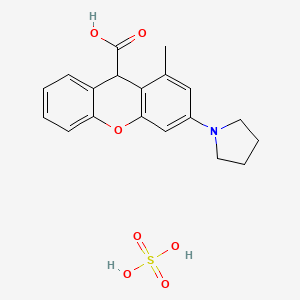

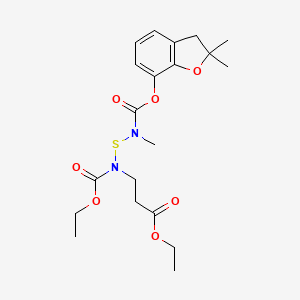



![sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B15187470.png)
